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Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887

An In-depth Analysis of the Differential Activity of the P2X7 Antagonist AZ11645373 on Human
versus Mouse Orthologs

Introduction

AZ11645373 is a potent and selective, non-competitive antagonist of the P2X7 receptor
(P2X7R), a trimeric, ATP-gated ion channel.[1][2] The P2X7 receptor is heavily implicated in
inflammatory processes, making it a significant target for therapeutic drug development. A
critical aspect of preclinical drug development is understanding the species-specific
pharmacology of a compound. This technical guide provides a comprehensive overview of the
species selectivity of AZ11645373, focusing on its differential effects between human and
murine P2X7 receptors. The compound exhibits marked selectivity for the human P2X7
receptor, with significantly lower potency for rodent orthologs.[3][4] This document will detail the
guantitative differences in activity, the molecular basis for this selectivity, and the experimental
protocols used for its characterization.

Mechanism of Action

AZ11645373 functions as a negative allosteric modulator of the P2X7 receptor.[2][3] Unlike
competitive antagonists that bind to the same site as the endogenous agonist (ATP),
AZ11645373 binds to a distinct allosteric pocket located at the interface between two subunits
of the trimeric receptor.[1] This binding event induces a conformational change in the receptor
that prevents channel opening, even when ATP is bound.[2][3] Studies have confirmed that its
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antagonist effects are slowly reversible and non-competitive, as it reduces the maximal
response to ATP without being surmounted by increasing agonist concentrations.[2][5]

P2X7 Receptor Signaling Pathway and Antagonism
by AZ11645373

The diagram below illustrates the signaling cascade initiated by P2X7 receptor activation and
the point of inhibition by AZ11645373.
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Caption: P2X7R activation by ATP and allosteric inhibition by AZ11645373.

Quantitative Analysis of Species Selectivity

AZ11645373 demonstrates a profound difference in potency between the human P2X7
receptor and its rodent orthologs. It is highly potent at the human receptor while being
characterized as a weak antagonist at both mouse and rat P2X7 receptors.[3] The following
tables summarize the quantitative data from various functional assays.

Table 1: Antagonist Affinity (KB in nM) of AZ11645373 at Human P2X7 Receptors
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Cell Type Assay Type Agonist KB (nM) Reference

hP2X7-HEK lonic Current ATP / BZATP 9/7 [5]
Calcium Influx

hP2X7-HEK ATP / BZATP 5715 [5]
(Fluo-4)
Dye Uptake (YO-

hP2X7-HEK ATP /| BZATP 20/17 [5]
PRO-1)
Dye Uptake (YO-

THP-1 BzATP 18 [5]
PRO-1)

KB values represent the concentration of antagonist required to shift the agonist concentration-

response curve by a factor of two.

Table 2: Inhibitory Concentration (IC50 in nM) of AZ11645373 at Human P2X7 Receptors

Cell Type Assay Type Agonist IC50 (nM) Reference

THP-1 IL-1B Release ATP 90 [5][6]

IC50 is the concentration of an inhibitor where the response is reduced by half.

Table 3: Comparative Potency of AZ11645373 Across Species
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Species Receptor Assay Type Potency | Efficacy Reference
lonic Current, Ca2+ Potent Antagonist
Human (5]
Influx, Dye Uptake (KB: 5-20 nM)
Potent Antagonist
Human IL-1B Release [6]

(IC50: 90 nM)

>500-fold less
] effective than at
Rat lonic Current [5]
human P2X7R (<50%

inhibition at 10 uM)

Not specified, but )
Mouse ] Weak antagonist [3][4]
grouped with rat

As the data clearly indicates, there is a substantial loss of potency of AZ11645373 at the rat
P2X7 receptor, with less than 50% inhibition observed even at a high concentration of 10 yuM.
[5] The compound is similarly characterized as a weak antagonist for the mouse P2X7 receptor.

[3]

Molecular Basis for Selectivity

The species-dependent activity of AZ11645373 is rooted in the amino acid sequence
differences within the allosteric binding site of the P2X7 receptor. Studies utilizing chimeric
human-rat P2X7 receptors have been instrumental in pinpointing the residues responsible for
this selectivity. The nature of the amino acid at position 95 has been identified as a key
determinant influencing the species selectivity of AZ11645373.[3][7] This specific residue is part
of the intersubunit allosteric pocket where the antagonist binds.[1] A structural model of
AZ11645373 binding is consistent with these mutational analyses and explains the observed
variation in antagonist sensitivity between human and rat P2X7 receptors.[1]

Experimental Protocols

The characterization of AZ11645373's species selectivity relies on a suite of well-established

cellular and molecular assays.

1. Cell Lines and Receptor Expression
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HEK293 Cells: Human Embryonic Kidney (HEK) cells are commonly used for ectopic
expression of recombinant human, rat, or mouse P2X7 receptors.[5] This allows for the study
of a specific receptor ortholog in a controlled, homogenous system.

THP-1 Cells: A human monocytic cell line that endogenously expresses the P2X7 receptor.
[5] These cells are often used for more physiologically relevant assays, such as cytokine
release, after differentiation into a macrophage-like phenotype with lipopolysaccharide (LPS).

[6]
. Electrophysiology (Membrane Current Measurement)

Method: Whole-cell patch-clamp electrophysiology is used to directly measure the ion flow
through the P2X7 channel upon activation by an agonist like ATP or BzATP.

Protocol: HEK cells expressing the P2X7 receptor of interest are voltage-clamped. The
agonist is applied to elicit an inward current. The effect of AZ11645373 is determined by pre-
incubating the cells with the antagonist before co-application with the agonist. A reduction in
the current amplitude indicates antagonist activity.[5]

. Calcium Influx Assay

Method: This assay measures the increase in intracellular calcium concentration following
P2X7 receptor activation.

Protocol: Cells (e.g., hP2X7-HEK) are loaded with a calcium-sensitive fluorescent dye, such
as Fluo-4 AM. The baseline fluorescence is measured, after which the P2X7 agonist is

added. The resulting increase in fluorescence, corresponding to calcium influx, is recorded.
To test for antagonism, cells are pre-treated with AZ11645373 before agonist application.[5]

. Dye Uptake Assay (Pore Formation)

Method: Sustained activation of the P2X7 receptor leads to the formation of a large, non-
selective pore. This assay quantifies pore formation by measuring the uptake of large
fluorescent molecules.

Protocol: Cells are incubated in a solution containing a fluorescent dye such as YO-PRO-1.
The P2X7 agonist is added to stimulate receptor activation and pore formation, allowing the
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dye to enter the cell and bind to nucleic acids, causing a significant increase in fluorescence.
The inhibitory effect of AZ11645373 is measured by its ability to prevent this dye uptake.[5]

[6]
5. Interleukin-1[ (IL-1PB) Release Assay

e Method: This assay measures a key downstream functional consequence of P2X7 activation
in immune cells.

e Protocol: Human THP-1 cells are first primed with LPS to induce the expression of pro-IL-1[3.
The cells are then stimulated with ATP to activate the P2X7 receptor, which triggers the
assembly of the NLRP3 inflammasome and the subsequent cleavage and release of mature
IL-1B3. AZ11645373 is added before ATP stimulation to assess its ability to inhibit this
release. The concentration of IL-1f3 in the cell supernatant is quantified using an enzyme-
linked immunosorbent assay (ELISA).[5][6]

Experimental Workflow for Determining Species
Selectivity

The logical workflow for comparing the activity of AZ11645373 on human versus mouse P2X7
receptors is depicted below.
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Caption: Workflow for assessing the species selectivity of AZ11645373.

Conclusion

The available data robustly demonstrates that AZ11645373 is a highly potent and selective
antagonist of the human P2X7 receptor, acting through an allosteric mechanism. In stark
contrast, it exhibits markedly lower potency against rodent P2X7 receptors, with a potency
difference greater than 500-fold reported for the rat ortholog. This species selectivity is primarily
attributed to variations in the amino acid sequence within the allosteric binding site. The
profound difference in activity makes AZ11645373 an invaluable pharmacological tool for
investigating the specific roles of the P2X7 receptor in human-derived cells and systems, but
also necessitates caution when extrapolating findings from rodent models to human physiology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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